1,5-dimethyl-1H-pyrrole-2-carboxylic acid 1,5-dimethyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 73476-30-9
VCID: VC2029085
InChI: InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
SMILES: CC1=CC=C(N1C)C(=O)O
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

1,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS No.: 73476-30-9

Cat. No.: VC2029085

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-1H-pyrrole-2-carboxylic acid - 73476-30-9

Specification

CAS No. 73476-30-9
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name 1,5-dimethylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
Standard InChI Key NDJXNNQYGYBVNQ-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C)C(=O)O
Canonical SMILES CC1=CC=C(N1C)C(=O)O

Introduction

Chemical Identity and Structure

1,5-dimethyl-1H-pyrrole-2-carboxylic acid belongs to the family of substituted pyrrole carboxylic acids. The compound has a five-membered pyrrole ring core with specific substitution patterns that define its reactivity and physical properties.

Basic Information

ParameterValue
IUPAC Name1,5-dimethyl-1H-pyrrole-2-carboxylic acid
CAS Registry Number73476-30-9
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
MDL NumberMFCD01859979
European Community (EC) Number851-766-5
DSSTox Substance IDDTXSID00427950
Creation Date2006-07-29
Last Modified2025-03-01

Structural Representation

The compound consists of a pyrrole ring with methyl groups at positions 1 (nitrogen) and 5, and a carboxylic acid group at position 2. This arrangement contributes to its specific chemical and physical properties .

Structural Identifiers

Identifier TypeValue
SMILESCC1=CC=C(N1C)C(=O)O
InChIInChI=1S/C7H9NO2/c1-5-3-4-6(7(9)10)8(5)2/h3-4H,1-2H3,(H,9,10)
InChI KeyNDJXNNQYGYBVNQ-UHFFFAOYSA-N

The structural identifiers provide standardized representations of the compound's molecular structure, facilitating database searches and computational analyses .

Physical Properties

The physical properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid determine its behavior in various environments and its suitability for different applications.

Thermodynamic Properties

PropertyValue
Melting Point167-171°C
Boiling Point290.28°C at 760 mmHg (Predicted)
Density1.16 g/cm³ (Predicted)
Refractive Indexn20D 1.54 (Predicted)

These thermodynamic properties are essential for understanding the compound's phase behavior and for developing purification protocols .

Solubility and Partitioning

PropertyValue
LogP1.03170

The LogP value of 1.03170 indicates moderate lipophilicity, suggesting the compound has a balanced distribution between aqueous and organic phases. This property is crucial for predicting its behavior in biological systems and its potential for membrane permeation .

Chemical Properties

The chemical properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid are largely determined by the presence of the pyrrole ring and the carboxylic acid functional group.

Reactivity

The compound possesses both acidic and aromatic characteristics. The carboxylic acid group can participate in typical acid-base reactions, while the pyrrole ring can undergo electrophilic aromatic substitution reactions. The methyl substituents may influence these reactions through electronic and steric effects.

Stability

1,5-dimethyl-1H-pyrrole-2-carboxylic acid should be stored at 2-8°C for optimal stability . For long-term storage, it should be kept in a cool, dry place to prevent degradation .

Applications and Research Relevance

1,5-dimethyl-1H-pyrrole-2-carboxylic acid has various applications in chemical research and development.

Building Block in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The carboxylic acid functionality provides a reactive handle for further transformations, including:

  • Esterification to form corresponding esters

  • Amidation to form amides

  • Reduction to form alcohols

  • Decarboxylation to form substituted pyrroles

Particularly noteworthy is its relationship to ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 37670-50-1), which is the ethyl ester derivative of this compound .

Medicinal Chemistry

Pyrrole derivatives, including substituted pyrrole carboxylic acids, have attracted significant attention in medicinal chemistry due to their diverse biological activities. Research related to pyrrole-2-carboxamides, which can be derived from pyrrole-2-carboxylic acids, has shown promising results in antimicrobial research .

Hazard StatementDescriptionWarning Category
H315 (100%)Causes skin irritationWarning Skin corrosion/irritation
H319 (100%)Causes serious eye irritationWarning Serious eye damage/eye irritation
H335 (100%)May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Statements

The compound requires several precautionary measures (P-codes) including P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Hazard Classes and Categories

The following hazard classes and categories apply to this compound :

  • Skin Irrit. 2 (100%)

  • Eye Irrit. 2A (100%)

  • STOT SE 3 (100%)

Transport Information

For transportation purposes, 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is classified as non-hazardous material .

Structural Insights and Hydrogen Bonding

Research on related pyrrole carboxylic acids provides insights into potential structural characteristics of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Studies on pyrrole-2-carboxylic acid using infrared and Raman spectroscopy have confirmed the formation of cyclic acid dimer species in the solid state . This dimerization occurs through hydrogen bonding between the carboxylic acid groups of two molecules. Similar behavior might be expected for 1,5-dimethyl-1H-pyrrole-2-carboxylic acid, although the presence of the methyl substituents could influence the hydrogen bonding patterns.

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d) level have been employed to examine the molecular structure, vibrational frequencies, and binding energies of cyclic dimers of pyrrole-2-carboxylic acid . Such computational approaches could be valuable for predicting the structural behavior of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Comparison with Related Compounds

Comparison with Pyrrole-2-Carboxylic Acid

Pyrrole-2-carboxylic acid (CAS: 634-97-9) is the unsubstituted parent compound of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid. Comparison of their properties reveals the effects of methyl substitution:

PropertyPyrrole-2-Carboxylic Acid1,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid
Molecular FormulaC₅H₅NO₂C₇H₉NO₂
Molecular Weight111.0987 g/mol139.15 g/mol
Enthalpy of Sublimation98.6 ± 0.9 kJ/mol (at 342 K)Not reported

The addition of the two methyl groups increases the molecular weight and likely affects the compound's lipophilicity and solubility properties .

Comparison with 4,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid

4,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 4868-31-9) is an isomer with the methyl groups at positions 4 and 5 instead of 1 and 5. This positional isomerism results in different physical and chemical properties:

  • The absence of N-methylation in the 4,5-dimethyl isomer likely results in different hydrogen bonding capabilities

  • The 4,5-dimethyl isomer likely has different reactivity patterns due to the free N-H group

  • The electronic distribution in the pyrrole ring differs, affecting the acidity of the carboxylic acid group

Comparison with Ethyl 1,5-Dimethyl-1H-Pyrrole-2-Carboxylate

Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 37670-50-1) is the ethyl ester derivative of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid:

Property1,5-Dimethyl-1H-Pyrrole-2-Carboxylic AcidEthyl 1,5-Dimethyl-1H-Pyrrole-2-Carboxylate
Molecular FormulaC₇H₉NO₂C₉H₁₃NO₂
Molecular Weight139.15 g/mol167.20 g/mol

The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and reactivity. The ester is less acidic and more lipophilic than the carboxylic acid .

Current Research and Future Perspectives

Although specific research on 1,5-dimethyl-1H-pyrrole-2-carboxylic acid is limited in the provided search results, research on related pyrrole derivatives suggests several promising directions:

Medicinal Chemistry Applications

Pyrrole-2-carboxamides, which can be derived from pyrrole-2-carboxylic acids, have shown potential as antimicrobial agents. A structure-guided approach to designing pyrrole-2-carboxamides based on the crystal structure of MmpL3 and a pharmacophore model has yielded compounds with potent anti-tuberculosis activity .

Sustainable Synthesis

Recent research has focused on developing sustainable synthesis routes for pyrrole-2-carboxylic acid using renewable resources. A protocol has been developed to identify transformation pathways that allow for the use of feedstocks from different origins, such as cellulose and chitin. This approach could potentially be adapted for the synthesis of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid .

Computational Studies

Computational approaches, such as density functional theory (DFT) calculations, have been employed to study the molecular structure, vibrational frequencies, and binding energies of pyrrole carboxylic acids and their dimers. These methods could provide valuable insights into the structural and electronic properties of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator